molecular formula C26H27F2N7O3 B11935067 Resigratinib CAS No. 2750709-91-0

Resigratinib

Cat. No.: B11935067
CAS No.: 2750709-91-0
M. Wt: 523.5 g/mol
InChI Key: YXVDEILMUVTDMK-JKSUJKDBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

Resigratinib undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Resigratinib has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

    Chemistry: It is used as a model compound to study the behavior of fibroblast growth factor receptor inhibitors.

    Biology: It is used to investigate the role of fibroblast growth factor receptors in cell signaling and cancer progression.

    Medicine: It is being tested in clinical trials for its potential to treat various types of cancer, including cholangiocarcinoma and other solid tumors.

Mechanism of Action

Resigratinib exerts its effects by inhibiting fibroblast growth factor receptors, which are involved in cell proliferation, differentiation, migration, survival, and angiogenesis. By blocking these receptors, this compound can interfere with the signaling pathways that promote cancer cell growth and survival. The molecular targets of this compound include fibroblast growth factor receptor 1, fibroblast growth factor receptor 2, fibroblast growth factor receptor 3, and fibroblast growth factor receptor 4 .

Comparison with Similar Compounds

Resigratinib is unique among fibroblast growth factor receptor inhibitors due to its selectivity and irreversible binding to the receptors. Similar compounds include:

  • Enbezotinib
  • Pralsetinib
  • Rebecsinib
  • Selpercatinib
  • Zeteletinib

These compounds also target fibroblast growth factor receptors but may differ in their selectivity, binding affinity, and clinical applications .

Properties

Fibroblast growth factor receptors (FGFRs) are a subfamily of receptor tyrosine kinases that participate in processes such as embryogenesis, angiogenesis, tissue homeostasis, and wound repair. FGFR signaling is aberrantly activated in different types of cancer. The use of inhibitors that target FGFR represents a therapeutic opportunity; however, mutations on FGFR are the most common mechanism of FGFR-tyrosine kinase inhibitor resistance in targeted therapy. KIN-3248 is a pan-FGFR kinase inhibitor that binds to and inhibits the activity of FGFR2 and FGFR3.

CAS No.

2750709-91-0

Molecular Formula

C26H27F2N7O3

Molecular Weight

523.5 g/mol

IUPAC Name

3-[2-(1-cyclopropyl-4,6-difluorobenzimidazol-5-yl)ethynyl]-1-[(3S,5R)-5-(methoxymethyl)-1-prop-2-enoylpyrrolidin-3-yl]-5-(methylamino)pyrazole-4-carboxamide

InChI

InChI=1S/C26H27F2N7O3/c1-4-21(36)33-11-15(9-16(33)12-38-3)35-26(30-2)22(25(29)37)19(32-35)8-7-17-18(27)10-20-24(23(17)28)31-13-34(20)14-5-6-14/h4,10,13-16,30H,1,5-6,9,11-12H2,2-3H3,(H2,29,37)/t15-,16+/m0/s1

InChI Key

YXVDEILMUVTDMK-JKSUJKDBSA-N

Isomeric SMILES

CNC1=C(C(=NN1[C@H]2C[C@@H](N(C2)C(=O)C=C)COC)C#CC3=C(C=C4C(=C3F)N=CN4C5CC5)F)C(=O)N

Canonical SMILES

CNC1=C(C(=NN1C2CC(N(C2)C(=O)C=C)COC)C#CC3=C(C=C4C(=C3F)N=CN4C5CC5)F)C(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.